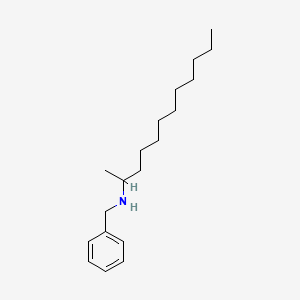
Benzyl(dodecan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(dodecan-2-yl)amine: is a chemical compound that belongs to the class of amines. It is characterized by a long-chain alkyl group (dodecan-2-yl) attached to a benzyl group through a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing Benzyl(dodecan-2-yl)amine involves the reductive amination of dodecan-2-one with benzylamine.
Alkylation of Amines: Another method involves the alkylation of benzylamine with dodecan-2-yl halide (e.g., dodecan-2-yl chloride) in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination or alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl(dodecan-2-yl)amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of secondary or primary amines, depending on the reducing conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl or dodecan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides, other oxidized derivatives
Reduction: Secondary or primary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: Benzyl(dodecan-2-yl)amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: This compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in the development of new pharmaceuticals.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. Its amphiphilic nature makes it suitable for applications requiring both hydrophilic and hydrophobic properties.
Mechanism of Action
The mechanism of action of Benzyl(dodecan-2-yl)amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine group.
Dodecylamine: A long-chain alkylamine similar to the dodecan-2-yl group in Benzyl(dodecan-2-yl)amine.
N-Benzyl-N-methyldodecan-2-amine: A structurally similar compound with an additional methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its combination of a long-chain alkyl group and a benzyl group attached to the nitrogen atom. This structure imparts specific chemical and physical properties, making it distinct from other amines. Its amphiphilic nature and potential bioactivity set it apart from simpler analogs .
Properties
IUPAC Name |
N-benzyldodecan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-11-14-18(2)20-17-19-15-12-10-13-16-19/h10,12-13,15-16,18,20H,3-9,11,14,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZHZECYLYTSQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)
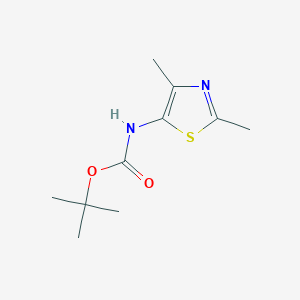
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)

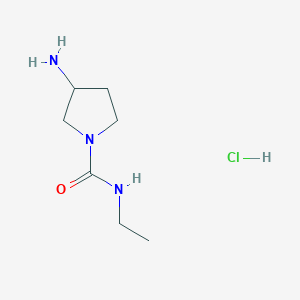
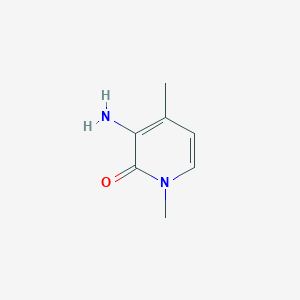

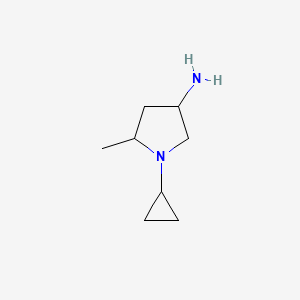
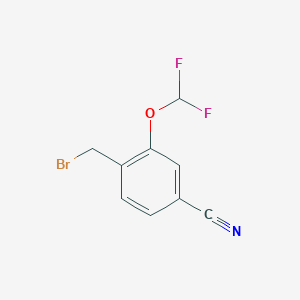
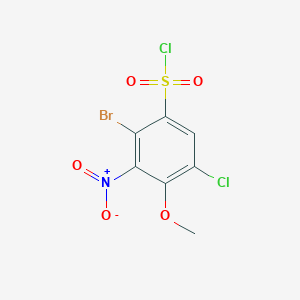
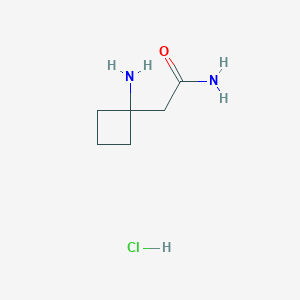
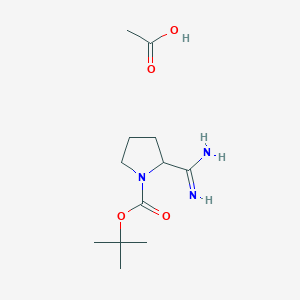
![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

